molecular formula C14H18N2O5 B6107831 N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide

N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B6107831
M. Wt: 294.30 g/mol
InChI Key: HOIXOVLBVRJJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide (CDMN) is a chemical compound that belongs to the class of nitrobenzamides. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The synthesis method of CDMN involves several steps and requires the use of specialized equipment and chemicals.

Mechanism of Action

N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide acts as a selective antagonist of the serotonin 5-HT2A receptor. This means that it binds to the receptor and blocks its activity, thereby reducing the activity of the serotonin system. This compound also inhibits the activity of the dopamine transporter, which reduces the reuptake of dopamine and increases its availability in the synaptic cleft. This leads to an increase in dopamine signaling, which is associated with reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. It has been shown to have an inhibitory effect on the activity of the serotonin 5-HT2A receptor and the dopamine transporter. This suggests that it may have an impact on mood, cognition, and perception. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide is its high affinity for the serotonin 5-HT2A receptor and its inhibitory effect on the dopamine transporter. This makes it a potentially useful tool for the study of the neurochemical mechanisms underlying psychiatric disorders. However, the limitations of this compound include its relatively complex synthesis method and the lack of understanding of its biochemical and physiological effects.

Future Directions

There are several future directions for research on N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide. One direction is to further investigate its potential applications in the study of psychiatric disorders such as depression, anxiety, and addiction. Another direction is to explore its potential as a therapeutic agent for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential impact on mood, cognition, and perception.

Synthesis Methods

The synthesis method of N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide involves several steps. The first step is the reaction of 2,5-dimethoxyaniline with cyclopentanone in the presence of sodium hydride. This results in the formation of N-cyclopentyl-2,5-dimethoxyaniline. The second step involves the nitration of the N-cyclopentyl-2,5-dimethoxyaniline with nitric acid and sulfuric acid. This results in the formation of N-cyclopentyl-4,5-dimethoxy-2-nitroaniline. The final step involves the reaction of N-cyclopentyl-4,5-dimethoxy-2-nitroaniline with benzoyl chloride in the presence of triethylamine. This results in the formation of this compound.

Scientific Research Applications

N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have an inhibitory effect on the activity of the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make this compound a potentially useful tool for the study of the neurochemical mechanisms underlying psychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-20-12-7-10(11(16(18)19)8-13(12)21-2)14(17)15-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIXOVLBVRJJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2CCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.